

Preclinical Profile of Rocatinlimab (KHK4083): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SKP-451

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Introduction

Rocatinlimab (also known as KHK4083 or AMG 451) is a fully human, non-fucosylated monoclonal antibody of the IgG1 subclass that targets the OX40 receptor (CD134), a key costimulatory molecule expressed on activated T cells.[1][2] By targeting OX40, rocatinlimab aims to rebalance the immune system by inhibiting and reducing the number of pathogenic T cells that drive inflammation in various autoimmune diseases.[3][4][5] This technical guide provides a comprehensive overview of the preclinical studies of rocatinlimab, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action

Rocatinlimab exerts a dual mechanism of action:

- **Antagonistic Activity:** It blocks the interaction between OX40 on activated T cells and its ligand, OX40L, on antigen-presenting cells. This inhibition disrupts the costimulatory signaling necessary for sustained T cell proliferation, survival, and cytokine production.[6]
- **Antibody-Dependent Cellular Cytotoxicity (ADCC):** KHK4083 is engineered with Kyowa Kirin's POTELLIGENT® defucosylation technology, which enhances its binding to FcγRIIIa

on immune effector cells like Natural Killer (NK) cells.[2][7][8] This leads to the targeted depletion of OX40-expressing activated T cells.[6][7]

These combined actions are expected to control a broad range of helper T cell subsets (Th1, Th2, Th17, and Th22) implicated in the pathophysiology of diseases like atopic dermatitis.[7]

Quantitative Preclinical Data

While specific quantitative preclinical data for rocatinlimab, such as binding affinity (Kd) and in vivo efficacy in animal models of graft-versus-host disease and delayed-type hypersensitivity, are cited as "unpublished data on file Kyowa Kirin Pharmaceutical Development, Inc.", this section summarizes available data from public sources.[9]

Table 1: In Vitro Functional Activity of Rocatinlimab (KHK4083)

Parameter	Assay	Description	Result	Citation
Antagonistic Activity	T Cell Proliferation Assay	Inhibition of human CD4+ T cell proliferation induced by solid-phase anti-CD3 antibodies and soluble OX40L. Proliferation measured by ³ H-thymidine incorporation.	Data not publicly available.	[7]
Mixed Lymphocyte Reaction (MLR)	Suppression of lymphocyte activation and proliferation in a mixed culture of peripheral blood mononuclear cells (PBMCs) from different donors. Proliferation measured by ³ H-thymidine incorporation.	Demonstrated potential to suppress MLR at low doses. Specific EC50 values not publicly available.	[7]	
ADCC Activity	Calcein Release Assay	Lysis of activated human CD4+ T cells (target cells) by PBMCs (effector cells) in the presence of KHK4083. ADCC activity measured by the release of	KHK4083 demonstrated ADCC activity. Specific EC50 values not publicly available.	[7]

calcein from
labeled target
cells.

Table 2: Preclinical and Early Clinical Pharmacokinetics of Rocatinlimab (KHK4083)

Parameter	Species/Population	Dose	Value	Citation
Mean Elimination Half-life (t _{1/2})	Human (Plaque Psoriasis)	0.003 mg/kg IV	7.51 h	[9]
Human (Plaque Psoriasis)	10 mg/kg IV	547 h	[9]	
Human (Plaque Psoriasis)	1.0 mg/kg SC	185 h	[9]	
Human (Atopic Dermatitis)	10 mg/kg IV (Day 29)	303 ± 88 h	[6]	
Maximum Serum Concentration (C _{max})	Human (Atopic Dermatitis)	10 mg/kg IV (Day 29)	267 ± 53 µg/mL	[6]
Absolute Bioavailability	Human (Plaque Psoriasis)	1.0 mg/kg SC	73%	[9]
EC ₅₀ (Pharmacodynamic Model)	Human (Atopic Dermatitis)	Multiple Doses	24.0 µg/mL	[10]

Key Experimental Protocols

The following are detailed methodologies for key preclinical experiments based on the available descriptions and standard laboratory practices. The specific protocols used by the manufacturer are not publicly available.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of rocatinlimab to suppress T cell activation and proliferation in response to allogeneic stimulation.

1. Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. Assay Setup:

- In a 96-well round-bottom plate, mix PBMCs from Donor A (responder cells) and irradiated or mitomycin C-treated PBMCs from Donor B (stimulator cells) at a 1:1 ratio.
- Add varying concentrations of rocatinlimab or an isotype control antibody to the co-culture.
- Include control wells with responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).

3. Incubation:

- Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

4. Proliferation Measurement (³H-Thymidine Incorporation):

- On day 4, pulse the cells by adding 1 µCi of ³H-thymidine to each well.
- Incubate for an additional 18-24 hours.
- Harvest the cells onto a glass fiber filter mat using a cell harvester.
- Measure the incorporated radioactivity using a liquid scintillation counter.

5. Data Analysis:

- Calculate the percentage of proliferation inhibition at each rocatinlimab concentration relative to the untreated control.
- Determine the EC₅₀ value by fitting the data to a dose-response curve.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay evaluates the capacity of rocatinlimab to induce the lysis of OX40-expressing target cells by effector cells.

1. Cell Preparation:

- Target Cells: Isolate human CD4+ T cells and activate them with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 for 3-5 days to induce OX40 expression.
- Effector Cells: Isolate PBMCs from a healthy donor to be used as effector cells.

2. Target Cell Labeling (Calcein-AM Release):

- Wash the activated CD4+ T cells and resuspend them in serum-free medium.
- Label the target cells with Calcein-AM, a fluorescent dye that becomes fluorescent upon cleavage by esterases in live cells.
- Wash the cells to remove excess dye.

3. Assay Setup:

- In a 96-well U-bottom plate, add the calcein-labeled activated CD4+ T cells (target cells).
- Add the effector PBMCs at a specific effector-to-target (E:T) ratio (e.g., 30:1).^[7]
- Add serial dilutions of rocatinlimab or an isotype control antibody.
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer like Triton X-100).

4. Incubation:

- Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.

5. Fluorescence Measurement:

- Centrifuge the plate to pellet the cells.
- Transfer the supernatant to a new 96-well black plate.
- Measure the fluorescence of the released calcein using a fluorescence plate reader.

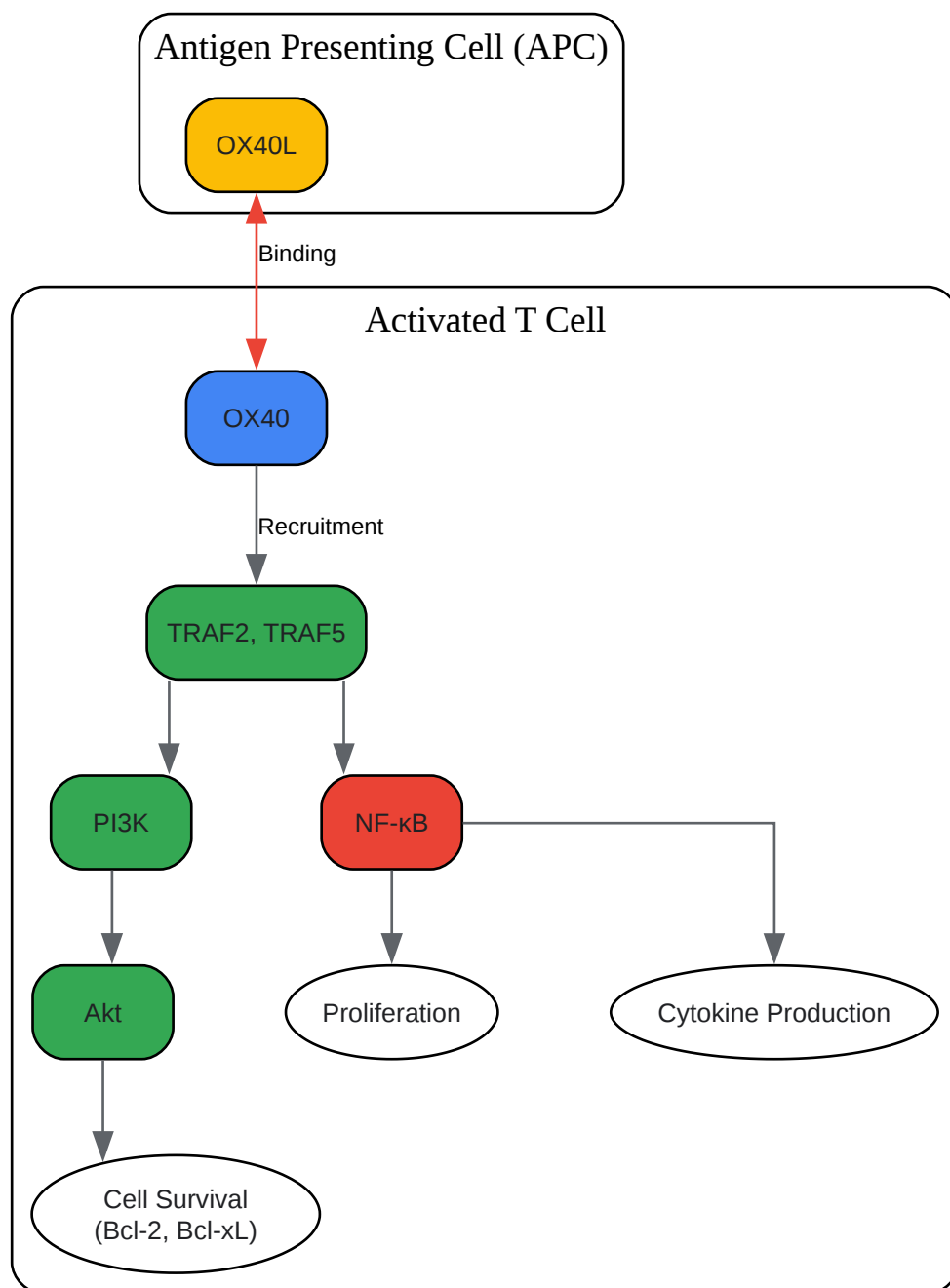
6. Data Analysis:

- Calculate the percentage of specific lysis using the formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{}$$

- Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.

Mandatory Visualizations

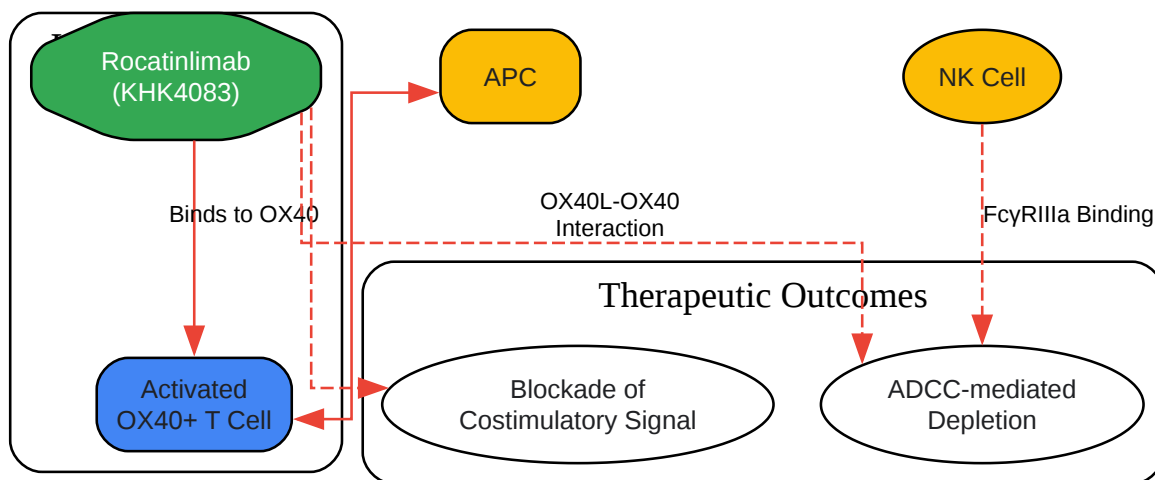
OX40 Signaling Pathway



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Caption: Simplified OX40 signaling pathway in an activated T cell.

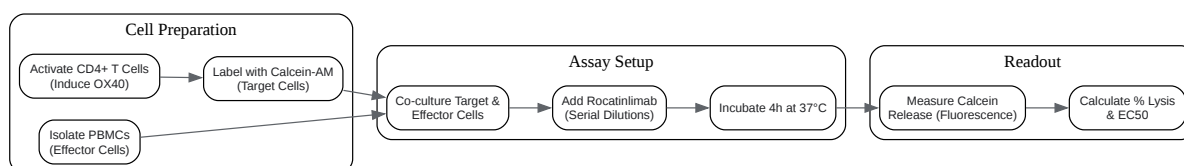
Mechanism of Action of Rocatinlimab (KHK4083)



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Caption: Dual mechanism of action of rocatinlimab (KHK4083).

Experimental Workflow for ADCC Assay



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Caption: Workflow for the Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.

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- To cite this document: BenchChem. [Preclinical Profile of Rocatinlimab (KHK4083): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#preclinical-studies-of-the-anti-ox40-antibody-khk4083]

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